

Computational Modeling of Vanadium(III) Bromide: A Comparative Guide

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Compound of Interest

Compound Name: Vanadium(III) bromide

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This guide provides a comparative analysis of computational and experimental data on the structure of **Vanadium(III) bromide** (VBr₃). By examining the performance of various computational methods against experimental benchmarks, this document aims to inform researchers on the selection of appropriate modeling techniques for transition metal halides, a class of compounds with significant potential in catalysis and materials science.

Structural Properties of Vanadium(III) Bromide: Experimental Data

Vanadium(III) bromide crystallizes in a layered honeycomb structure, analogous to bismuth triiodide (BiI₃).^[1] At room temperature, it adopts the rhombohedral R-3 space group.^[1] Upon cooling, VBr₃ undergoes a structural phase transition at approximately 90.4 K to a lower symmetry monoclinic or triclinic structure.^[1] Experimental lattice parameters for the high-temperature rhombohedral phase are presented in Table 1.

Parameter	Experimental Value (T = 110 K)	Source
a	6.408(8) Å	[1]
c	18.45(2) Å	[1]
Space Group	R-3	[1]

Computational Modeling of VBr₃: A Comparison of Methods

The accurate computational modeling of transition metal compounds like VBr₃ presents a challenge due to the complex electronic structure of the d-orbitals of the transition metal. Density Functional Theory (DFT) is a widely used method for such systems, offering a balance between computational cost and accuracy. This section compares available computational data for VBr₃ with experimental findings and discusses the performance of different DFT functionals, drawing insights from studies on analogous vanadium halides.

Generalized Gradient Approximation (GGA) Functionals

The Perdew-Burke-Ernzerhof (PBE) functional is a common choice within the GGA family. A computational study on transition metal trihalides provides optimized lattice parameters for VBr₃ using the PBE functional with Grimme's DFT-D2 van der Waals corrections. These results are presented alongside experimental data in Table 2.

Parameter	Experimental Value (T = 110 K)	PBE + DFT-D2
a	6.408(8) Å	6.44 Å
c	18.45(2) Å	18.87 Å
Space Group	R-3	R-3

The PBE functional provides a reasonable prediction of the lattice parameters of VBr₃, with deviations of approximately 0.5% for 'a' and 2.3% for 'c' compared to experimental values.

Hybrid Functionals: Insights from Related Vanadium Halides

While specific computational studies on VBr₃ using hybrid DFT functionals are not readily available in the literature, insights into their potential performance can be gained from studies on other vanadium halides and oxides. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide improved accuracy for systems with strongly correlated electrons, such as transition metal compounds.

For instance, a study on vanadium oxides demonstrated that the screened hybrid functional HSE06 yields highly accurate geometrical parameters. This suggests that hybrid functionals could offer a more precise description of the VBr₃ structure compared to standard GGA functionals.

Furthermore, computational investigations of Vanadium(III) chloride (VCl₃), which also adopts the BiI₃-type structure, and Vanadium(III) iodide (VI₃) provide a basis for comparison. The Materials Project database reports a calculated structure for VCl₃ using a GGA functional. Theoretical studies on VI₃ suggest it is a Mott insulator, highlighting the importance of accurately describing electron correlation in these materials, a task for which hybrid functionals are generally better suited.

Experimental and Computational Protocols

Experimental Structure Determination

The experimental crystal structure of VBr₃ was determined using single-crystal X-ray diffraction. Data was collected at a temperature of 100 K.

Computational Methodology (PBE + DFT-D2)

The computational results presented in this guide were obtained using the following methodology:

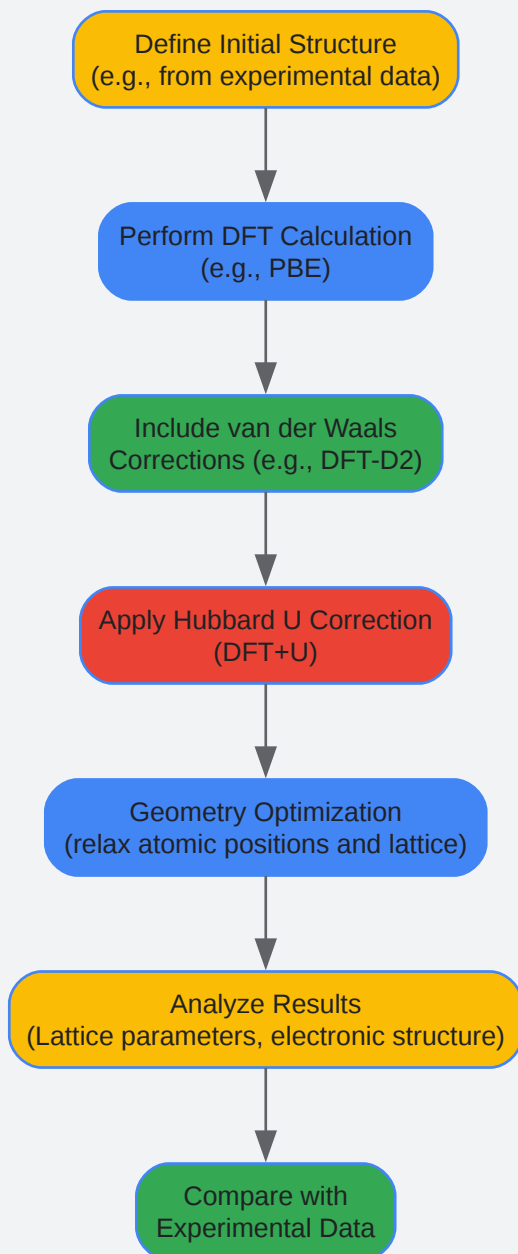
- Software: Quantum ESPRESSO
- Method: Density Functional Theory (DFT)
- Exchange-Correlation Functional: Perdew-Burke-Ernzerhof (PBE)

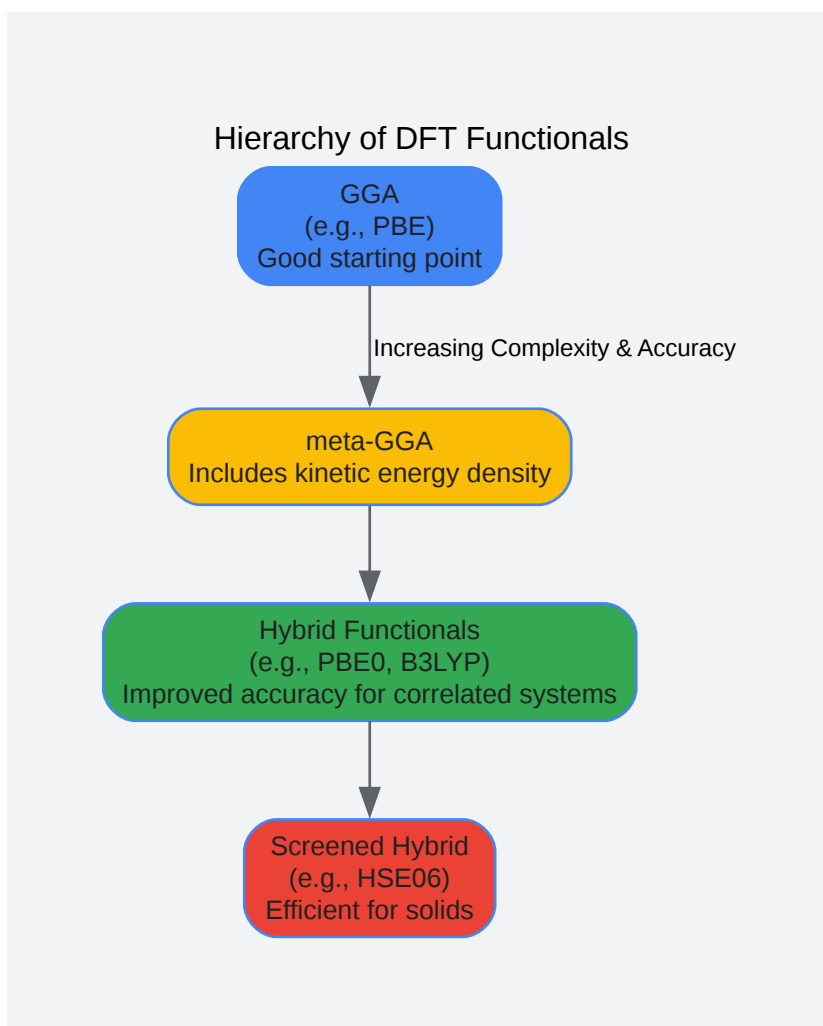
- Van der Waals Correction: Grimme's DFT-D2 method
- Basis Set: Plane waves with a kinetic energy cutoff of 320 eV
- k-point sampling: Gamma-point sampling
- Self-Consistency Criterion: Total energy convergence to within 10⁻⁶ eV
- Structure Optimization: Atomic positions and cell parameters were fully relaxed until the forces on each atom were less than 0.01 eV/Å.
- Hubbard U correction: A U_{eff} of 2.7 eV was applied to the vanadium d-orbitals to account for strong correlation effects.

Visualizing the Computational Workflow

The following diagrams illustrate the typical workflow for computational modeling of crystal structures and the relationship between different levels of theory.

Computational Modeling Workflow for VBr3





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References

- 1. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [Computational Modeling of Vanadium(III) Bromide: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086626#computational-modeling-of-vanadium-iii-bromide-structure\]](https://www.benchchem.com/product/b086626#computational-modeling-of-vanadium-iii-bromide-structure)

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